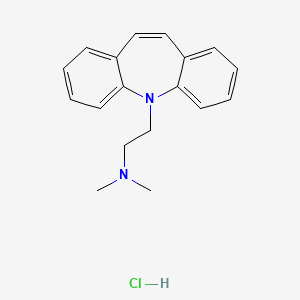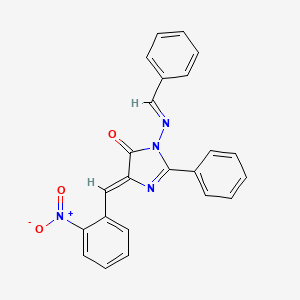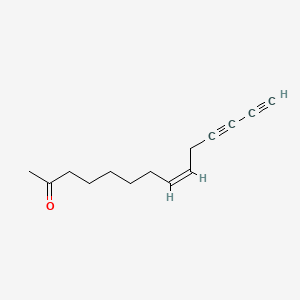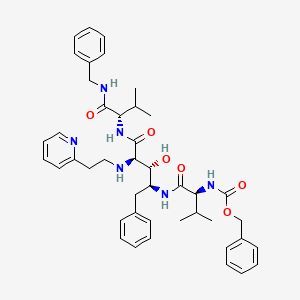
Diethylaminosildenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminosildenafil is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. It is primarily recognized for its potential applications in treating erectile dysfunction and pulmonary arterial hypertension. The compound’s unique chemical structure allows it to interact with specific molecular targets, leading to various physiological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminosildenafil typically involves multiple steps, starting from basic organic compounds. The process often includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which is a heterocyclic compound.
Introduction of functional groups: Various functional groups, including the diethylamino group, are introduced through substitution reactions.
Final modifications: The final steps involve refining the compound to achieve the desired purity and activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylaminosildenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products:
Applications De Recherche Scientifique
Diethylaminosildenafil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its potential in treating erectile dysfunction, pulmonary arterial hypertension, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Diethylaminosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
Comparaison Avec Des Composés Similaires
Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Diethylaminosildenafil is unique due to its specific chemical modifications, which may confer distinct pharmacological properties and potential advantages over other PDE5 inhibitors. These modifications can affect its potency, selectivity, and duration of action, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
372152-24-4 |
|---|---|
Formule moléculaire |
C21H29N5O4S |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
4-ethoxy-N,N-diethyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N5O4S/c1-6-10-16-18-19(25(5)24-16)21(27)23-20(22-18)15-13-14(11-12-17(15)30-9-4)31(28,29)26(7-2)8-3/h11-13H,6-10H2,1-5H3,(H,22,23,27) |
Clé InChI |
WTOLCZSAGBICPA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(CC)CC)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















